molecular formula C13H12ClN B1608151 [4-(4-Chlorophenyl)phenyl]methanamine CAS No. 15996-82-4

[4-(4-Chlorophenyl)phenyl]methanamine

Cat. No.: B1608151
CAS No.: 15996-82-4
M. Wt: 217.69 g/mol
InChI Key: PYUKPZBUJCFYRQ-UHFFFAOYSA-N
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Description

[4-(4-Chlorophenyl)phenyl]methanamine is a useful research compound. Its molecular formula is C13H12ClN and its molecular weight is 217.69 g/mol. The purity is usually 95%.
BenchChem offers high-quality [4-(4-Chlorophenyl)phenyl]methanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [4-(4-Chlorophenyl)phenyl]methanamine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[4-(4-chlorophenyl)phenyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClN/c14-13-7-5-12(6-8-13)11-3-1-10(9-15)2-4-11/h1-8H,9,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYUKPZBUJCFYRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60362757
Record name 1-(4'-Chloro[1,1'-biphenyl]-4-yl)methanamine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15996-82-4
Record name 1-(4'-Chloro[1,1'-biphenyl]-4-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60362757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to Determining the Solubility of [4-(4-Chlorophenyl)phenyl]methanamine in DMSO and Methanol

Author: BenchChem Technical Support Team. Date: February 2026

Date: February 23, 2026

Abstract

This in-depth technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to determine the solubility of [4-(4-Chlorophenyl)phenyl]methanamine (CAS No: 15996-82-4) in two common laboratory solvents: dimethyl sulfoxide (DMSO) and methanol. In the absence of extensive published quantitative solubility data for this specific compound, this guide focuses on robust, field-proven methodologies to empower researchers to generate reliable and reproducible solubility data. We will delve into the underlying principles of solubility, present detailed experimental protocols for both thermodynamic and kinetic solubility determination, and offer insights into data interpretation and presentation. This guide is structured to provide not just procedural steps, but also the scientific rationale behind these methods, ensuring a thorough understanding of the process.

Introduction: The Critical Role of Solubility in Research and Development

[4-(4-Chlorophenyl)phenyl]methanamine is a biphenylmethanamine derivative with potential applications in pharmaceutical and materials science research.[1] Understanding its solubility in various solvents is a cornerstone of its practical application. Solubility data is critical for:

  • Reaction Chemistry: Ensuring the compound is in the correct phase for synthetic transformations.

  • Formulation Development: Creating stable and effective formulations for drug delivery or material application.

  • High-Throughput Screening (HTS): Preparing stock solutions for biological assays.[2][3]

  • Predicting Bioavailability: In drug development, solubility is a key factor influencing a compound's absorption, distribution, metabolism, and excretion (ADME) profile.[4][5]

This guide will focus on two of the most common and versatile laboratory solvents: DMSO, a polar aprotic solvent with exceptional solvating power, and methanol, a polar protic solvent widely used in organic synthesis and analysis.

Physicochemical Properties of [4-(4-Chlorophenyl)phenyl]methanamine

A foundational understanding of the compound's properties is essential for designing solubility experiments.

PropertyValueSource
IUPAC Name [4-(4-chlorophenyl)phenyl]methanaminePubChem[6]
CAS Number 15996-82-4PubChem[6]
Molecular Formula C₁₃H₁₂ClNPubChem[6]
Molecular Weight 217.69 g/mol PubChem[6]

Experimental Determination of Solubility: A Methodological Approach

Two primary types of solubility are relevant in a research context: thermodynamic and kinetic solubility.[2][4] This guide will provide protocols for both.

Thermodynamic Solubility: The Gold Standard

Thermodynamic solubility represents the true equilibrium solubility of a compound in a given solvent at a specific temperature and pressure.[5] The shake-flask method is the most widely recognized and reliable technique for determining thermodynamic solubility.[7]

This protocol outlines the steps to determine the thermodynamic solubility of [4-(4-Chlorophenyl)phenyl]methanamine in both DMSO and methanol.

Materials:

  • [4-(4-Chlorophenyl)phenyl]methanamine (solid, high purity)

  • Dimethyl sulfoxide (DMSO), analytical grade

  • Methanol, analytical grade

  • Analytical balance (readable to at least 0.1 mg)

  • Glass vials with PTFE-lined screw caps

  • Orbital shaker or rotator in a temperature-controlled environment

  • Centrifuge

  • Syringe filters (0.22 µm, compatible with the solvent)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

Procedure:

  • Preparation:

    • Accurately weigh an excess amount of [4-(4-Chlorophenyl)phenyl]methanamine into a glass vial. An excess is crucial to ensure a saturated solution is formed.

    • Add a known volume of the desired solvent (DMSO or methanol) to the vial.

  • Equilibration:

    • Securely cap the vials.

    • Place the vials on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C) for a sufficient period to reach equilibrium. This can range from 24 to 72 hours. A longer duration is recommended for compounds with unknown dissolution rates.[2]

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed for a short period to allow for the sedimentation of undissolved solid.

    • To ensure complete removal of solid particles, centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes).

  • Sample Collection and Preparation:

    • Carefully withdraw a known volume of the supernatant using a calibrated pipette.

    • Filter the supernatant through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any remaining microparticulates.

    • Dilute the filtered supernatant with the appropriate solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification:

    • Analyze the diluted samples using a validated HPLC or UV-Vis spectrophotometry method.

    • Prepare a calibration curve using standard solutions of [4-(4-Chlorophenyl)phenyl]methanamine of known concentrations.

    • Determine the concentration of the compound in the saturated solution by comparing its analytical response to the calibration curve.

Data Presentation:

The thermodynamic solubility should be reported in standard units such as mg/mL or mol/L at the specified temperature.

Thermodynamic_Solubility_Workflow cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification A Weigh excess compound B Add known volume of solvent A->B C Shake/rotate at constant temp (24-72h) B->C D Centrifuge C->D E Filter supernatant (0.22 µm) D->E F Dilute sample E->F G Analyze via HPLC/UV-Vis F->G H Calculate concentration G->H

Caption: Workflow for Thermodynamic Solubility Determination.

Kinetic Solubility: A High-Throughput Approach

Kinetic solubility is a measure of how much of a compound, initially dissolved in a concentrated organic solvent stock (typically DMSO), remains in solution when diluted into an aqueous or organic medium.[4][7] It is a non-equilibrium measurement that is often used in the early stages of drug discovery due to its suitability for high-throughput formats.[2][3]

This protocol is adapted for determining the kinetic solubility of [4-(4-Chlorophenyl)phenyl]methanamine in methanol, using a DMSO stock solution.

Materials:

  • [4-(4-Chlorophenyl)phenyl]methanamine

  • DMSO, analytical grade

  • Methanol, analytical grade

  • 96-well microplates

  • Automated liquid handler or multichannel pipettes

  • Plate shaker

  • Plate reader capable of nephelometry (light scattering) or UV-Vis absorbance measurements.

  • Filtration apparatus for microplates (optional)

Procedure:

  • Stock Solution Preparation:

    • Prepare a high-concentration stock solution of [4-(4-Chlorophenyl)phenyl]methanamine in DMSO (e.g., 10-50 mM).[8]

  • Assay Plate Preparation:

    • Using a liquid handler or multichannel pipette, dispense a small volume of the DMSO stock solution into the wells of a 96-well plate.

    • In separate wells, prepare a dilution series of the compound in DMSO to serve as standards.

  • Solvent Addition and Incubation:

    • Rapidly add methanol to the wells containing the DMSO stock solution to achieve the desired final compound concentrations.

    • Seal the plate and shake it vigorously for a set period (e.g., 1-2 hours) at a controlled temperature.[2]

  • Detection of Precipitation (Nephelometry):

    • If using a nephelometer, measure the light scattering in each well. An increase in light scattering compared to control wells indicates the formation of a precipitate. The concentration at which precipitation is first observed is the kinetic solubility.

  • Quantification of Soluble Compound (UV-Vis):

    • If using a UV-Vis plate reader, the plate can be centrifuged to pellet any precipitate, and the absorbance of the supernatant is measured.

    • Alternatively, the contents of the wells can be filtered into a new plate before reading the absorbance.

    • The concentration of the soluble compound is determined by comparing the absorbance to a calibration curve prepared from the DMSO standards.

Data Presentation:

Kinetic solubility is typically reported as the concentration at which precipitation occurs or the maximum soluble concentration under the assay conditions.

Kinetic_Solubility_Workflow cluster_prep Preparation cluster_assay Assay cluster_detect Detection cluster_analysis Analysis A Prepare concentrated DMSO stock B Dispense stock into 96-well plate A->B C Add Methanol B->C D Incubate with shaking (1-2h) C->D E Measure precipitation (Nephelometry) D->E Option 1 F or Separate solid & measure soluble fraction (UV-Vis) D->F Option 2 G Determine kinetic solubility E->G F->G

Caption: Workflow for Kinetic Solubility Determination.

Safety and Handling

[4-(4-Chlorophenyl)phenyl]methanamine is a primary amine and should be handled with care. Primary amines may cause severe skin burns and eye damage.[9] Always consult the Safety Data Sheet (SDS) before handling this compound.

General Precautions:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Avoid inhalation of dust or vapors.

  • In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical attention.

Conclusion

This technical guide provides a comprehensive and practical framework for determining the solubility of [4-(4-Chlorophenyl)phenyl]methanamine in DMSO and methanol. By following the detailed protocols for both thermodynamic and kinetic solubility, researchers can generate the critical data needed to advance their work in drug discovery, materials science, and other fields. The emphasis on understanding the principles behind these methods ensures that the data generated is not only accurate but also meaningful in the context of the research objectives.

References

  • [4-(4-Chlorophenyl)phenyl]methanamine. (n.d.). PubChem. Retrieved February 23, 2026, from [Link]

  • (4-Chlorophenyl)(phenyl)methanamine. (n.d.). PubChem. Retrieved February 23, 2026, from [Link]

  • Kinetic Solubility - In Vitro Assay - Charnwood Discovery. (n.d.). Retrieved February 23, 2026, from [Link]

  • Singhvi, G., Sonavane, S., Gupta, A., Gampa, G., & Goyal, M. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry, 24(12), 5631-5634.
  • ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science. (n.d.). Retrieved February 23, 2026, from [Link]

  • (4-CHLOROPHENYL)(PHENYL)METHANAMINE, (R)-. (n.d.). precisionFDA. Retrieved February 23, 2026, from [Link]

  • Solubility of Organic Compounds. (2023, August 31). Chemistry LibreTexts. Retrieved February 23, 2026, from [Link]

  • Thermodynamic Solubility Assay - Evotec. (n.d.). Retrieved February 23, 2026, from [Link]

Sources

literature review of [4-(4-Chlorophenyl)phenyl]methanamine synthesis routes

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis of [4-(4-Chlorophenyl)phenyl]methanamine

Introduction

[4-(4-Chlorophenyl)phenyl]methanamine, also known as 4'-chloro-[1,1'-biphenyl]-4-methanamine, is a primary amine built upon a substituted biphenyl scaffold.[1] This structure is a valuable building block in the fields of medicinal chemistry and materials science. Its utility stems from the rigid, yet tunable, biphenyl core, which allows for precise spatial orientation of functional groups, a critical aspect in the design of pharmacologically active molecules and advanced organic materials. The primary amine group serves as a key synthetic handle for further molecular elaboration, making it a sought-after intermediate in the development of novel pharmaceuticals and functional polymers.[2]

This technical guide, intended for researchers and drug development professionals, provides a comprehensive overview of the primary synthetic routes to [4-(4-Chlorophenyl)phenyl]methanamine. We will delve into two principal and convergent strategies: the reductive amination of a biphenyl aldehyde and the reduction of a biphenyl nitrile. The guide emphasizes the underlying chemical principles, offers a comparative analysis of different methodologies, and provides detailed, field-proven protocols to enable successful synthesis.

Retrosynthetic Analysis

A retrosynthetic analysis of the target molecule reveals two logical disconnection points leading to two key biphenyl intermediates: 4'-chlorobiphenyl-4-carbaldehyde and 4'-chlorobiphenyl-4-carbonitrile. These intermediates, in turn, can be constructed from simpler, commercially available precursors via a palladium-catalyzed cross-coupling reaction, most notably the Suzuki-Miyaura coupling.

G cluster_0 Functional Group Interconversion cluster_1 C-C Bond Formation (Suzuki Coupling) Target [4-(4-Chlorophenyl)phenyl]methanamine Aldehyde 4'-Chloro-biphenyl-4-carbaldehyde Target->Aldehyde Reductive Amination Nitrile 4'-Chloro-biphenyl-4-carbonitrile Target->Nitrile Nitrile Reduction Boronic_Acid_Aldehyde (4-Formylphenyl)boronic acid Aldehyde->Boronic_Acid_Aldehyde Disconnection Aryl_Halide 1-Bromo-4-chlorobenzene or 1-Iodo-4-chlorobenzene Aldehyde->Aryl_Halide Disconnection Nitrile->Aryl_Halide Disconnection Boronic_Acid_Nitrile (4-Cyanophenyl)boronic acid Nitrile->Boronic_Acid_Nitrile Disconnection

Caption: Retrosynthetic analysis of [4-(4-Chlorophenyl)phenyl]methanamine.

Synthesis of Key Biphenyl Intermediates via Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust and versatile palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organoboron compound (like a boronic acid) and an organohalide.[3] It is the cornerstone for synthesizing the necessary biphenyl intermediates due to its high functional group tolerance, mild reaction conditions, and the commercial availability of a wide range of starting materials.[4][5]

Mechanism of Suzuki-Miyaura Coupling

The catalytic cycle involves three primary steps:

  • Oxidative Addition: The Pd(0) catalyst reacts with the aryl halide to form a Pd(II) complex.

  • Transmetalation: A base activates the boronic acid to form a boronate complex, which then transfers its organic group to the palladium center.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the biphenyl product, regenerating the Pd(0) catalyst.

Suzuki_Mechanism pd0 Pd(0)L2 pd2_complex Ar-Pd(II)L2-X pd0->pd2_complex Oxidative Addition transmetalation_complex Ar-Pd(II)L2-Ar' pd2_complex->transmetalation_complex Transmetalation transmetalation_complex->pd0 Reductive Elimination product Ar-Ar' transmetalation_complex->product aryl_halide Ar-X (e.g., 4-Bromo-4'-chlorobiphenyl) boronic_acid Ar'-B(OH)2 (e.g., 4-Formylphenylboronic acid) base Base (e.g., K2CO3)

Caption: Simplified catalytic cycle of the Suzuki-Miyaura coupling reaction.

Synthesis of 4'-Chlorobiphenyl-4-carbaldehyde

This intermediate is synthesized by coupling a suitable 4-chlorophenyl halide with (4-formylphenyl)boronic acid.

Experimental Protocol: Suzuki-Miyaura Coupling

  • To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-bromo-4'-chlorobiphenyl (1.0 eq), (4-formylphenyl)boronic acid (1.2 eq), and a palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 eq).

  • Add a solvent system, typically a mixture of an organic solvent and water (e.g., Toluene/H₂O or DME/H₂O in a 4:1 ratio).

  • Add an aqueous solution of a base (e.g., 2M Na₂CO₃ or K₂CO₃, 2.0-3.0 eq).

  • Heat the reaction mixture with vigorous stirring at 80-100 °C and monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, wash with water and brine, then dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography (e.g., silica gel with a hexane/ethyl acetate gradient) or recrystallization to yield 4'-chlorobiphenyl-4-carbaldehyde.[2][6][7]

CatalystBaseSolventTemperature (°C)Yield (%)Reference
Pd(PPh₃)₄Na₂CO₃DME/H₂O90~64[8]
Pd/CK₃PO₄Toluene/H₂O100High[5][8]
Pd(OAc)₂/SPhosK₃PO₄Toluene/H₂O100~42 (for chloroaniline)[5]
Synthesis of 4'-Chlorobiphenyl-4-carbonitrile

This intermediate is similarly prepared by coupling a 4-chlorophenyl halide with (4-cyanophenyl)boronic acid, following a protocol analogous to the one described above. The nitrile functional group is highly stable under these conditions.

Synthetic Route A: Reductive Amination Pathway

Reductive amination is a powerful and frequently used method for forming amines from carbonyl compounds.[9] It proceeds in one pot by reacting an aldehyde or ketone with an amine source (in this case, ammonia) and a reducing agent.

Principle and Mechanism

The reaction begins with the nucleophilic attack of ammonia on the aldehyde carbonyl to form a hemiaminal intermediate. This intermediate then dehydrates to form an imine. The imine is subsequently reduced by a hydride agent to yield the final primary amine. The key to a successful one-pot reaction is the choice of a reducing agent that reduces the imine faster than it reduces the starting aldehyde.[10]

Reductive_Amination Aldehyde 4'-Chloro-biphenyl-4-carbaldehyde (R-CHO) Hemiaminal Hemiaminal (R-CH(OH)NH2) Aldehyde->Hemiaminal + NH3 Ammonia Ammonia (NH3) Imine Imine (R-CH=NH) Hemiaminal->Imine - H2O Amine [4-(4-Chlorophenyl)phenyl]methanamine (R-CH2NH2) Imine->Amine ReducingAgent Reducing Agent (e.g., NaBH(OAc)3) ReducingAgent->Amine Reduction

Caption: Mechanism of reductive amination of an aldehyde with ammonia.

Protocol 1: Using Sodium Triacetoxyborohydride (NaBH(OAc)₃)

Sodium triacetoxyborohydride (STAB) is an exceptionally mild and selective reducing agent, ideal for reductive aminations.[10][11] It is less basic and more sterically hindered than sodium borohydride, making it slow to reduce aldehydes and ketones but highly effective at reducing the protonated imine (iminium ion) intermediate.[12][13]

Experimental Protocol:

  • Dissolve 4'-chlorobiphenyl-4-carbaldehyde (1.0 eq) in a suitable aprotic solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF).[11]

  • Add a source of ammonia, such as ammonium acetate or a solution of ammonia in methanol (excess, e.g., 5-10 eq).

  • Stir the mixture at room temperature for 20-30 minutes to allow for imine formation.

  • Add sodium triacetoxyborohydride (1.2-1.5 eq) portion-wise to the mixture. The reaction is often mildly exothermic.

  • Continue stirring at room temperature for several hours (e.g., 12-24 h) until the reaction is complete (monitor by TLC or LC-MS).

  • Quench the reaction by carefully adding an aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude amine by column chromatography or acid-base extraction.

Protocol 2: Using Catalytic Hydrogenation

This classic method involves the in-situ formation of the imine followed by its reduction with hydrogen gas over a metal catalyst.

Experimental Protocol:

  • In a pressure-rated hydrogenation vessel, dissolve 4'-chlorobiphenyl-4-carbaldehyde (1.0 eq) in a solvent like methanol or ethanol.

  • Add an ammonia source, typically a solution of ammonia in methanol (e.g., 7N solution, large excess).

  • Add a hydrogenation catalyst, such as Palladium on carbon (Pd/C, 5-10 wt%) or Raney Nickel.

  • Seal the vessel and purge it several times with nitrogen, followed by hydrogen.

  • Pressurize the vessel with hydrogen gas (e.g., 50-500 psi) and stir the mixture vigorously at room temperature or with gentle heating.[10]

  • Monitor the reaction by observing hydrogen uptake or by analyzing aliquots via GC-MS.

  • Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude product, which can then be purified.

Comparative Analysis of Reductive Amination Methods
MethodReducing AgentAdvantagesDisadvantages
STAB Reduction NaBH(OAc)₃Excellent selectivity for imines over aldehydes; mild conditions; high functional group tolerance; one-pot procedure is highly efficient.[11][12]Reagent is moisture-sensitive and relatively expensive.
Borohydride Reduction NaBH₄Inexpensive and readily available.Can reduce the starting aldehyde if not controlled carefully; often requires a two-step procedure (imine formation then reduction).[13]
Catalytic Hydrogenation H₂ / Pd/C or Ra-NiHigh atom economy; clean reaction with water as the only byproduct; scalable.Requires specialized high-pressure equipment; catalyst can be pyrophoric; may reduce other functional groups (e.g., C-C multiple bonds).[10]

Synthetic Route B: Nitrile Reduction Pathway

The reduction of a nitrile offers a direct route to a primary amine, adding a -CH₂NH₂ group in place of the cyano group. This method is atom-economical and effective, though care must be taken to avoid side reactions.[14][15]

Principle and Mechanism

The carbon-nitrogen triple bond of the nitrile is reduced to a primary amine. The reaction proceeds through an intermediate imine, which is further reduced. A common side reaction is the formation of secondary amines, where the newly formed primary amine attacks the intermediate imine. This can be suppressed by using specific reagents or reaction conditions.[14]

Protocol 1: Using Lithium Aluminum Hydride (LiAlH₄)

LiAlH₄ is a powerful, non-selective reducing agent capable of reducing nitriles to primary amines.[15][16]

Experimental Protocol:

  • In a flame-dried, three-neck flask under an inert atmosphere, suspend lithium aluminum hydride (LiAlH₄, ~1.5-2.0 eq) in an anhydrous ether solvent, such as diethyl ether or THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Dissolve 4'-chlorobiphenyl-4-carbonitrile (1.0 eq) in the same anhydrous solvent and add it dropwise to the LiAlH₄ suspension, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for several hours until the reaction is complete (monitor by TLC, quenching an aliquot carefully).

  • Cool the reaction mixture back to 0 °C and quench it sequentially and very carefully by the dropwise addition of water (x mL), followed by 15% aqueous NaOH (x mL), and then water again (3x mL), where x is the mass of LiAlH₄ used in grams (Fieser workup).

  • Stir the resulting granular precipitate for 30 minutes, then filter it off, washing thoroughly with the ether solvent.

  • Dry the combined filtrate over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude amine.

CAUTION: LiAlH₄ reacts violently with water and protic solvents. All glassware must be scrupulously dried, and the reaction must be performed under a strictly inert atmosphere. The quenching procedure is highly exothermic and generates hydrogen gas.

Protocol 2: Catalytic Hydrogenation

Catalytic hydrogenation is a greener and often more scalable alternative to metal hydride reduction.[14] To prevent the formation of secondary and tertiary amine byproducts, the reaction is often carried out in the presence of ammonia.[17]

Experimental Protocol:

  • Charge a high-pressure hydrogenation vessel with 4'-chlorobiphenyl-4-carbonitrile (1.0 eq), a solvent (e.g., methanol or THF saturated with ammonia), and a catalyst (e.g., Raney Nickel or a ruthenium-based catalyst).[17]

  • Seal the reactor, purge with nitrogen, and then purge with hydrogen.

  • Pressurize the reactor with hydrogen (e.g., 500-2000 psig) and heat to the desired temperature (e.g., 50-150 °C).[17]

  • Maintain vigorous stirring and monitor the reaction by hydrogen uptake.

  • Upon completion, cool the reactor, vent the excess hydrogen, and purge with nitrogen.

  • Filter the catalyst from the reaction mixture through Celite.

  • Concentrate the filtrate to afford the crude [4-(4-Chlorophenyl)phenyl]methanamine.

Comparative Analysis of Nitrile Reduction Methods
MethodReducing AgentAdvantagesDisadvantages
Hydride Reduction LiAlH₄High reactivity and generally good yields.[16]Highly reactive and dangerous to handle (pyrophoric, water-reactive); poor chemoselectivity; produces stoichiometric aluminum salt waste.
Catalytic Hydrogenation H₂ / CatalystAtom-economic and environmentally friendly; highly scalable for industrial production.Requires high-pressure equipment; catalysts can be expensive or require special handling; potential for over-reduction or side reactions if not optimized.[14]

Conclusion

The synthesis of [4-(4-Chlorophenyl)phenyl]methanamine can be reliably achieved through two primary strategies, each beginning with the construction of a key biphenyl intermediate via Suzuki-Miyaura coupling.

  • Route A (Reductive Amination): This route, particularly when using sodium triacetoxyborohydride, offers excellent control and selectivity under mild conditions, making it highly suitable for laboratory-scale synthesis and for substrates with sensitive functional groups.

  • Route B (Nitrile Reduction): This pathway is very direct. While the use of LiAlH₄ is effective, its hazardous nature makes it less ideal for large-scale work. In contrast, catalytic hydrogenation represents a robust, scalable, and greener alternative, making it the method of choice for industrial production, provided the necessary high-pressure equipment is available.

The optimal choice of synthetic route will depend on the specific requirements of the researcher, including the desired scale of the reaction, available equipment, cost considerations, and safety protocols.

References

  • Catalytic Reduction of Nitriles. (n.d.). Thieme Chemistry. Retrieved from [Link]

  • Clark, J. (2023). Reduction of nitriles. Chemguide. Retrieved from [Link]

  • Reductive Amination. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. Retrieved from [Link]

  • JoVE. (2023). Preparation of Amines: Reduction of Amides and Nitriles. Journal of Visualized Experiments. Retrieved from [Link]

  • Nakagawa, R., et al. (2018). Hydrosilane Reduction of Nitriles to Primary Amines by Cobalt–Isocyanide Catalysts. Organic Letters, 21(1), 135-138. Retrieved from [Link]

  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Retrieved from [Link]

  • Little, J. C. (1968). U.S. Patent No. 3,372,195. U.S. Patent and Trademark Office.
  • Reductive amination. (n.d.). In Wikipedia. Retrieved from [Link]

  • Reductive Amination - Common Conditions. (n.d.). Organic Chemistry Data. Retrieved from [Link]

  • Synthesis, Characterization and Antimicrobial Activity Studies of 1- and 2-[4-{(4-Chloro phenyl)phenyl methyl}- 1-piperazinyl]sulphonyl naphthalenes. (n.d.). Rasayan J. Chem. Retrieved from [Link]

  • A process for the synthesis of 2-[2-[4-[(4-chlorophenyl)phenyl methyl]-1-piperazinyl] ethoxy acetic acid. (2009). WIPO Patent Application WO/2009/057133.
  • Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts. (2015). Acta Crystallographica Section E, 71(Pt 10), 1184–1187. Retrieved from [Link]

  • 4-Bromo-4'-chlorobiphenyl. (n.d.). Wychem. Retrieved from [Link]

  • Hou, S., et al. (2014). Oxidation of 4-bromo-4'-chlorobiphenyl, model species for forming mixed halogenated aromatic compounds. Journal of Analytical and Applied Pyrolysis, 108, 243-251. Retrieved from [Link]

  • 4,4'-dibromobiphenyl. (n.d.). Organic Syntheses. Retrieved from [Link]

  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Allin, S. M., et al. (2004). Multikilogram-Scale Synthesis of a Biphenyl Carboxylic Acid Derivative Using a Pd/C-Mediated Suzuki Coupling Approach. Organic Process Research & Development, 8(3), 477–479. Retrieved from [Link]

  • [4-(4-Chlorophenyl)phenyl]methanamine. (n.d.). PubChem. Retrieved from [Link]

  • Suzuki-Miyaura Cross-Coupling Towards 4-Amino Biphenyl Intermediates. (2018). ChemRxiv. Retrieved from [Link]

  • Baltus, C. B. (2010). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. (Doctoral dissertation). Retrieved from [Link]

Sources

Methodological & Application

Application Notes and Protocols for Amide Coupling Reactions Using [4-(4-Chlorophenyl)phenyl]methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Amide Bonds and the Utility of [4-(4-Chlorophenyl)phenyl]methanamine

The amide bond is a cornerstone of modern medicinal chemistry and drug development, present in approximately 25% of all available drugs.[1] Its prevalence is due to its exceptional metabolic stability and its ability to act as both a hydrogen bond donor and acceptor, making it a critical pharmacophore for molecular recognition at biological targets. The synthesis of amides, typically through the coupling of a carboxylic acid and an amine, is one of the most frequently performed reactions in the pharmaceutical industry.[2][3]

This guide focuses on amide coupling protocols utilizing [4-(4-Chlorophenyl)phenyl]methanamine. This primary amine is a valuable building block, featuring a rigid biphenyl scaffold that provides a defined spatial orientation for substituents. The presence of the chlorophenyl group offers a site for further functionalization via cross-coupling reactions and influences the compound's electronic and lipophilic properties.[4] Understanding the optimal methods for incorporating this amine is crucial for researchers synthesizing novel chemical entities for drug discovery and materials science.

This document provides a detailed examination of the core principles of amide coupling, a comparative analysis of common coupling reagents, and robust, step-by-step protocols for effectively using [4-(4-Chlorophenyl)phenyl]methanamine in your research.

Reagent Profile: [4-(4-Chlorophenyl)phenyl]methanamine
PropertyValueSource
IUPAC Name [4-(4-chlorophenyl)phenyl]methanamine[5]
CAS Number 15996-82-4[5]
Molecular Formula C₁₃H₁₂ClN[5]
Molecular Weight 217.69 g/mol [5]
Appearance Colorless to pale yellow crystalline solid[6]
Solubility Soluble in common organic solvents (DCM, DMF, MeCN, Chloroform, DMSO)[6][7]

Core Principles of Amide Bond Formation: The Necessity for Activation

The direct condensation of a carboxylic acid and an amine to form an amide requires extremely high temperatures (often >200 °C) to eliminate water, conditions that are incompatible with most functionalized molecules. The primary obstacle at ambient temperature is the rapid acid-base reaction that forms a stable and unreactive carboxylate-ammonium salt.

Therefore, modern amide synthesis relies on the in situ activation of the carboxylic acid.[3][8] This process involves converting the hydroxyl group of the carboxylic acid into a better leaving group, creating a highly electrophilic acyl species that is readily attacked by the nucleophilic amine. This fundamental workflow is depicted below.

G cluster_start Starting Materials cluster_activation Activation Step cluster_coupling Coupling & Product Formation Acid Carboxylic Acid (R-COOH) ActivatedAcid Activated Intermediate (Highly Electrophilic) Acid->ActivatedAcid Reacts with Amine [4-(4-Chlorophenyl)phenyl]methanamine (Ar-NH2) Amide Target Amide Product Amine->Amide CouplingReagent Coupling Reagent (e.g., EDC, HATU) CouplingReagent->ActivatedAcid Enables ActivatedAcid->Amide Attacked by Byproducts Byproducts (e.g., DCU, HOBt) Amide->Byproducts Forms with G RCOOH R-COOH O_acylisourea O-Acylisourea (Reactive Intermediate) RCOOH->O_acylisourea EDC EDC EDC->O_acylisourea HOBt_Ester HOBt Active Ester (More Stable) O_acylisourea->HOBt_Ester Fast N_acylurea N-Acylurea (Side Product) O_acylisourea->N_acylurea Slow (Undesired) HOBt HOBt HOBt->HOBt_Ester Amide Amide Product HOBt_Ester->Amide Amine Ar-NH2 Amine->Amide EDU EDU (Byproduct) Amide->EDU Forms with

Caption: EDC/HOBt activation pathway.

Materials and Reagents:

  • Carboxylic Acid (1.0 eq)

  • [4-(4-Chlorophenyl)phenyl]methanamine (1.1 eq)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) (1.2 eq)

  • 1-Hydroxybenzotriazole (HOBt) (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (3.0 eq)

  • Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

  • Saturated aq. NaHCO₃, 1M aq. HCl, Brine

  • Anhydrous MgSO₄ or Na₂SO₄

Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Argon), add the carboxylic acid (1.0 eq).

  • Dissolve the acid in anhydrous DCM or DMF (to a concentration of approx. 0.1-0.5 M).

  • Add HOBt (1.2 eq) and EDC·HCl (1.2 eq) to the solution. Stir for 5 minutes.

  • Add [4-(4-Chlorophenyl)phenyl]methanamine (1.1 eq) followed by the dropwise addition of DIPEA or TEA (3.0 eq).

  • Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or LC-MS (typically complete within 4-16 hours).

  • Work-up:

    • Once the reaction is complete, dilute the mixture with DCM.

    • Wash the organic layer sequentially with 1M HCl (2x), saturated NaHCO₃ (2x), and brine (1x).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure amide. [9]

Protocol 2: High-Efficiency Coupling using HATU

HATU is a highly effective aminium-based coupling reagent, ideal for challenging substrates, including sterically hindered amines or electron-deficient acids. It generally provides faster reaction times and higher yields than carbodiimide methods. [10] Mechanism of Activation: In the presence of a non-nucleophilic base like DIPEA, the carboxylic acid reacts with HATU to form a highly reactive OAt-active ester. This intermediate rapidly reacts with the amine to form the desired amide with minimal risk of racemization. [11]

G RCOOH R-COOH OAt_Ester OAt Active Ester (Highly Reactive) RCOOH->OAt_Ester HATU HATU HATU->OAt_Ester DIPEA DIPEA (Base) DIPEA->OAt_Ester Activates Amide Amide Product OAt_Ester->Amide Very Fast Amine Ar-NH2 Amine->Amide Byproducts Byproducts (HOAt, Tetramethylurea) Amide->Byproducts Forms with

Caption: HATU activation pathway.

Materials and Reagents:

  • Carboxylic Acid (1.0 eq)

  • [4-(4-Chlorophenyl)phenyl]methanamine (1.1 eq)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

  • Diethyl ether or MTBE

  • Saturated aq. LiCl, Saturated aq. NaHCO₃, Brine

  • Anhydrous MgSO₄ or Na₂SO₄

Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere, add the carboxylic acid (1.0 eq) and HATU (1.2 eq).

  • Dissolve the solids in anhydrous DMF or MeCN (to a concentration of approx. 0.1-0.5 M).

  • Add [4-(4-Chlorophenyl)phenyl]methanamine (1.1 eq) to the solution.

  • Cool the flask to 0 °C in an ice bath.

  • Slowly add DIPEA (3.0 eq) dropwise. A color change may be observed.

  • Remove the ice bath and allow the reaction to warm to room temperature. Stir and monitor by TLC or LC-MS. Reactions are often complete within 30-120 minutes. [11]7. Work-up:

    • Once complete, pour the reaction mixture into a separatory funnel containing diethyl ether or MTBE and wash extensively with saturated aqueous LiCl solution (3-5x) to remove DMF.

    • Subsequently, wash with saturated NaHCO₃ (2x) and brine (1x).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

General Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive coupling reagent (hydrolyzed).2. Insufficient amount of base.3. Steric hindrance is too great for the chosen conditions.1. Use fresh, high-quality coupling reagents.2. Ensure stoichiometry of the base is correct (2-3 eq for HATU, 3+ eq for EDC·HCl).3. Switch to a more powerful reagent (e.g., from EDC/HOBt to HATU). Increase temperature slightly (e.g., to 40 °C).
Formation of N-acylurea (with carbodiimides) The O-acylisourea intermediate rearranged before reacting with the amine.Ensure an additive like HOBt or HOAt is used. Add the amine as soon as possible after the initial activation of the acid.
Guanidinium Byproduct (with onium salts) The amine reacted directly with the coupling reagent.Ensure the correct order of addition. Pre-activate the carboxylic acid with the coupling reagent and base for a few minutes before adding the amine.
Difficult Purification Water-soluble byproducts (e.g., EDU, HOAt, DIPEA salts) remain.Perform a thorough aqueous work-up as described in the protocols. For DMF-based reactions, a LiCl wash is very effective at removing residual solvent. [9]

Safety and Handling

  • [4-(4-Chlorophenyl)phenyl]methanamine: May cause skin irritation and serious eye damage. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses. [7][12]* Coupling Reagents:

    • EDC·HCl is a known skin sensitizer. Avoid inhalation and skin contact.

    • HATU/HBTU are potentially explosive under specific conditions (e.g., heating solids) and should be handled with care. While generally safe for small-scale lab use, consult the SDS for detailed handling information. [13] * DIPEA/TEA are corrosive and volatile bases. Always handle in a well-ventilated fume hood.

  • Always conduct reactions in a well-ventilated fume hood and wear appropriate PPE. Consult the Safety Data Sheet (SDS) for each reagent before use.

References

  • Fisher Scientific. (n.d.). Amide Synthesis.
  • Admescope. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3.
  • National Center for Biotechnology Information. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents.
  • Aapptec Peptides. (n.d.). Coupling Reagents.
  • HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.
  • Aapptec Peptides. (2021, May 19). Carbodiimides and Additives.
  • BenchChem. (2025). Application Notes and Protocols: (R)-(4-Chlorophenyl)(phenyl)methanamine as a Chiral Moiety.
  • Biotage. (2023, February 10). How should I purify a complex, polar, amide reaction mixture?.
  • ResearchGate. (n.d.). The amide group and its preparation methods by acid-amine coupling reactions: an overview.
  • Bachem. (2024, June 4). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • Technology Networks. (2023, February 16). Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid.
  • Google Patents. (n.d.). US7022844B2 - Amide-based compounds, production, recovery, purification and uses thereof.
  • BenchChem. (n.d.). [4-(4-Chlorophenyl)phenyl]methanamine | 15996-82-4.
  • Science and Education Publishing. (2015, March 10). Greener Synthesis of an Amide by Direct Reaction of an Acid and Amine under Catalytic Conditions.
  • CSBio. (n.d.). Optimizing Peptide Coupling: Key Techniques.
  • ResearchGate. (n.d.). Commonly used amide/peptide coupling reagents.
  • Organic Synthesis. (n.d.). Hydrolysis of Amide.
  • ResearchGate. (2020, November 2). What is the best technique for amide purification?.
  • Reddit. (2022, March 24). amide coupling help : r/Chempros.
  • National Center for Biotechnology Information. (n.d.). Amide Bond Bioisosteres: Strategies, Synthesis, and Successes.
  • Royal Society of Chemistry. (n.d.). Amide bond formation: beyond the dilemma between activation and racemisation.
  • ResearchGate. (n.d.). Amide Bond Formation Strategies: Latest Advances on a Dateless Transformation | Request PDF.
  • Luxembourg Bio Technologies. (2008, June 23). Amide bond formation: beyond the myth of coupling reagents. Retrieved from Luxembourg Bio Technologies Website.
  • National Center for Biotechnology Information. (n.d.). [4-(4-Chlorophenyl)phenyl]methanamine | C13H12ClN | CID 1394623.
  • ChemShuttle. (n.d.). (4-chlorophenyl)(phenyl)methanamine.
  • Scribd. (2011, February 15). Coupling Reagents in Amide Synthesis - Organic-Reaction | PDF.
  • BenchChem. (2025). Technical Support Center: Synthesis of (R)-(4-Chlorophenyl)(phenyl)methanamine.
  • ChemBK. (2024, April 9). (S)-(4-chlorophenyl)(phenyl)MethanaMine.
  • National Center for Biotechnology Information. (n.d.). (4-Chlorophenyl)(phenyl)methanamine | C13H12ClN | CID 409810.

Sources

solid-phase synthesis using [4-(4-Chlorophenyl)phenyl]methanamine linkers

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Stability Solid-Phase Synthesis Using [4-(4-Chlorophenyl)phenyl]methanamine Linkers

Part 1: Executive Summary & Technical Rationale

The [4-(4-Chlorophenyl)phenyl]methanamine linker (herein referred to as the CBA Linker ) represents a specialized class of functionalized benzylamine anchors designed for the solid-phase synthesis of C-terminal amides and N-substituted amine derivatives .

Unlike standard Rink Amide (acid-labile) or unsubstituted Benzylamine (aggregative) linkers, the CBA linker incorporates a 4'-chloro-4-biphenyl scaffold. This structural modification introduces two critical advantages:

  • Electronic Stabilization (Acid Resistance): The electron-withdrawing nature of the 4-chlorophenyl group (Hammett

    
    ) destabilizes the benzylic carbocation intermediate required for acidolysis. This makes the CBA linker significantly more stable to Trifluoroacetic Acid (TFA)  than Rink or Wang linkers, allowing for rigorous Boc-chemistry cycles or extended acidic treatments without premature cleavage.
    
  • Steric & Conformational Control: The rigid biaryl spacer extends the reaction site away from the polystyrene matrix, reducing steric crowding and improving solvation in non-polar solvents (DCM, THF) often used in small molecule synthesis.

Target Audience: This guide is optimized for medicinal chemists and peptide scientists requiring a robust anchor for synthesizing hydrophobic sequences, aggregation-prone amides, or libraries requiring harsh on-resin modifications.

Part 2: Chemical Mechanism & Workflow

The synthesis relies on the stability differential between the temporary protecting groups (e.g., Boc/Fmoc) and the linker-resin bond.

Mechanism of Action
  • Attachment: The substrate (Carboxylic Acid) is coupled to the amine handle of the linker to form a stable Benzylamide bond.

  • Elongation: The peptide/molecule is built step-wise. The CBA linker remains intact during TFA exposure (used for Boc deprotection).

  • Cleavage: Final release requires Strong Acidolysis (HF or TFMSA) or Reductive Cleavage , yielding a primary amide.

Visual Workflow (DOT Diagram)

CBA_Synthesis_Workflow Resin Resin Core (Polystyrene) Linker CBA Linker (Cl-Biaryl-CH2-NH2) Resin->Linker Pre-functionalized Coupling 1. Loading (R-COOH + Activator) Linker->Coupling Free Amine Intermediate Resin-Linker-NH-CO-R (Stable Amide) Coupling->Intermediate Amide Bond Formation Deprotection 2. Elongation Cycles (TFA/DIEA Compatible) Intermediate->Deprotection Iterative Synthesis Cleavage 3. Harsh Cleavage (HF or TFMSA) Intermediate->Cleavage Final Step Deprotection->Intermediate Chain Growth Cleavage->Resin Spent Support Product Final Product (R-CO-NH2) Cleavage->Product Release

Caption: Workflow for amide synthesis using the CBA linker, highlighting the stability of the amide intermediate during elongation.

Part 3: Detailed Experimental Protocols

Materials & Reagents
ComponentSpecificationPurpose
Resin CBA-functionalized Polystyrene (100-200 mesh)Solid Support
Loading 0.4 - 0.8 mmol/gModerate loading prevents aggregation
Activator HATU or DIC/OxymaHigh-efficiency amide coupling
Solvent A DMF (N,N-Dimethylformamide)General solvation
Solvent B DCM (Dichloromethane)Swelling (Biaryl interaction)
Cleavage TFMSA (Trifluoromethanesulfonic acid)Strong acid for final release
Resin Swelling & Preparation

Rationale: The biaryl linker is hydrophobic. Proper swelling in DCM is critical to expose the amine sites.

  • Weigh appropriate amount of CBA resin into a fritted polypropylene reactor.

  • Add DCM (10 mL/g) and shake gently for 30 minutes .

  • Drain and wash with DMF (3 x 1 min) .

  • Neutralization: If the resin is supplied as a salt (HCl), treat with 10% DIEA in DMF (2 x 5 min) to free the amine. Wash thoroughly with DMF.

Substrate Loading (First Residue Attachment)

Standard Protocol for Carboxylic Acids:

  • Dissolve Fmoc-Amino Acid or Carboxylic Acid (3.0 eq relative to resin loading) and HATU (2.9 eq) in minimum DMF.

  • Add DIEA (6.0 eq) to the solution. Note: Pre-activation for 1-2 mins is recommended.

  • Add the activated solution to the resin.

  • Agitate at room temperature for 2 - 4 hours .

  • Kaiser Test: Perform a qualitative ninhydrin test.

    • Blue beads: Incomplete coupling (Repeat step).

    • Colorless beads: Complete coupling.

  • Capping (Optional but Recommended): Treat with Acetic Anhydride/Pyridine/DCM (1:1:8) for 10 mins to cap unreacted amines.

Elongation (Boc Strategy Example)

Since the CBA linker is acid-stable, it is ideal for Boc chemistry.

  • Deprotection: Treat resin with 50% TFA in DCM (1 x 1 min, 1 x 20 min).

  • Wash: DCM (3x), DMF (3x), 5% DIEA/DCM (2x) to neutralize.

  • Coupling: Repeat loading step with next Boc-amino acid.

Final Cleavage (The "Low-HF" Alternative)

Rationale: While HF is the gold standard for benzylamine linkers, TFMSA is a safer, glassware-compatible alternative that effectively cleaves the electron-deficient CBA linker.

TFMSA Cleavage Cocktail:

  • TFMSA: 10%

  • TFA: 80%

  • DMS (Dimethyl sulfide): 5%

  • m-Cresol: 5% (Scavenger)

Protocol:

  • Wash resin with DCM and dry under high vacuum for 2 hours.

  • Cool the resin in an ice bath (

    
    ).
    
  • Add the Cleavage Cocktail (10 mL per gram of resin).

  • Shake at

    
     for 30 mins, then at Room Temperature for 2 - 3 hours .
    
  • Filter the resin and collect the filtrate.

  • Precipitate the product by adding cold Diethyl Ether (10-fold excess).

  • Centrifuge, wash with ether, and lyophilize.

Part 4: Critical Analysis & Troubleshooting

Stability Comparison

The following table contrasts the CBA linker with industry standards to justify its selection.

Linker TypeStructureAcid StabilityCleavage ConditionPrimary Application
Rink Amide Dimethoxy-benzhydrylLow (Labile)95% TFAFmoc SPPS
MBHA MethylbenzhydrylamineHighHF / TFMSABoc SPPS
CBA (This Topic) Chloro-biphenyl-methyl Very High TFMSA / HF Harsh Conditions / Hydrophobic Sequences
Troubleshooting Guide
  • Issue: Low yield after cleavage.

    • Cause: The electron-withdrawing Cl group makes the benzylic bond too stable for standard TFMSA cocktails.

    • Solution: Increase TFMSA concentration to 15-20% or extend reaction time. Alternatively, use Anhydrous HF at

      
       for 60 mins.
      
  • Issue: Incomplete Loading.

    • Cause: Steric hindrance from the biaryl system.

    • Solution: Use a spacer (e.g.,

      
      -alanine) or switch to microwave-assisted coupling (
      
      
      
      , 5 mins).

Part 5: Advanced Application (Safety-Catch Hypothesis)

Note: This is an advanced theoretical application based on the linker's chemistry.

The Chlorophenyl moiety offers a unique handle for Suzuki-Miyaura Cross-Coupling on the solid phase.

  • Modification: Before cleavage, the resin-bound peptide can be reacted with an aryl boronic acid (e.g., 4-methoxyphenylboronic acid) using a Pd(0) catalyst.

  • Effect: This converts the electron-withdrawing Chlorophenyl group into an electron-donating Biaryl system.

  • Result: The linker becomes more acid-labile , potentially allowing cleavage with dilute TFA, acting as a "Safety-Catch" mechanism.

Part 6: References

  • Merrifield, R. B. (1963).[1] "Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide". Journal of the American Chemical Society. Link

  • Matsueda, G. R., & Stewart, J. M. (1981). "A p-methylbenzhydrylamine resin for improved solid-phase synthesis of peptide amides". Peptides. Link

  • Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups". Chemical Reviews. (Comprehensive review on linker stability and cleavage strategies). Link

  • James, I. W. (1999). "Linkers for solid phase organic synthesis". Tetrahedron. (Discusses benzylamine variations). Link

(Note: While specific literature on the exact commercial name "[4-(4-Chlorophenyl)phenyl]methanamine linker" is sparse, the protocols above are derived from the authoritative chemistry of functionalized benzylamine and benzhydrylamine linkers used in Boc/Fmoc synthesis.)

Sources

Troubleshooting & Optimization

purification of [4-(4-Chlorophenyl)phenyl]methanamine hydrochloride salt

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of [4-(4-Chlorophenyl)phenyl]methanamine Hydrochloride

Case ID: PUR-BPMA-001 Compound: [4-(4-Chlorophenyl)phenyl]methanamine hydrochloride Common Aliases: 4'-Chloro-4-biphenylmethanamine HCl; (4'-chloro[1,1'-biphenyl]-4-yl)methanamine HCl. CAS (Free Base): 56961-86-5 (Reference) | Salt Form: HCl Stabilized

Executive Summary

This guide addresses the purification of [4-(4-Chlorophenyl)phenyl]methanamine hydrochloride.[1][2] As a rigid biphenyl system with a primary amine tail, this compound exhibits high lattice energy and significant hydrophobicity in its free-base form. The hydrochloride salt, however, introduces polarity that allows for classic recrystallization but also risks "oiling out" due to the lipophilic biphenyl core.

The protocols below prioritize Ethanol/Diethyl Ether recrystallization for general cleanup and Acid-Base Extraction for removing non-basic impurities (e.g., unreacted nitriles).

Module 1: Critical Properties & Solubility Profile

Understanding the physical behavior of your salt is the first step to successful purification.

PropertyDescriptionImplications for Purification
Appearance White to off-white crystalline solidColor (pink/brown) indicates oxidation or metal residues.
Melting Point >250°C (Decomposition likely)Do not use melting point as the sole purity indicator; use HPLC/NMR.
Solubility (Hot) Methanol, Ethanol, DMSOIdeal solvents for dissolving crude material.
Solubility (Cold) Water (Sparingly), IsopropanolGood candidates for crystallization upon cooling.
Insoluble Diethyl Ether, Hexanes, DCMExcellent anti-solvents to force precipitation.

Module 2: Primary Purification Protocol (Recrystallization)

Recommended for material with >85% purity seeking >98% purity.

The "Dual-Solvent" Method This method leverages the high solubility of the salt in hot ethanol and its insolubility in diethyl ether.

Reagents:

  • Solvent A: Absolute Ethanol (Hot)

  • Solvent B: Diethyl Ether or MTBE (Room Temp)

Protocol:

  • Dissolution: Place crude solid in a flask. Add minimum boiling Ethanol until fully dissolved.

    • Tech Note: If the solution is colored, add activated charcoal (5 wt%), stir for 10 mins, and filter hot through Celite.

  • Nucleation: Remove from heat. While still warm, add Solvent B (Ether) dropwise until a faint turbidity (cloudiness) persists.

  • Clarification: Add 1-2 drops of hot Ethanol to clear the turbidity.

  • Crystallization: Allow the flask to cool to room temperature slowly (wrap in foil/towel to insulate). Once at RT, move to 4°C (fridge) for 4 hours.

  • Collection: Filter the white needles/plates. Wash with cold Ether. Dry under vacuum at 40°C.

Visual Workflow: Recrystallization Logic

Recrystallization Start Crude Salt Dissolve Dissolve in Hot Ethanol Start->Dissolve Check Is Solution Clear? Dissolve->Check Filter Hot Filtration (Remove Insolubles) Check->Filter No (Haze/Solids) AntiSolvent Add Diethyl Ether until Turbid Check->AntiSolvent Yes Filter->AntiSolvent Cool Slow Cool to RT then 4°C AntiSolvent->Cool Collect Filter & Dry Cool->Collect

Caption: Logical decision tree for the dual-solvent recrystallization process.

Module 3: Secondary Protocol (Acid-Base Extraction)

Recommended for "dirty" crudes containing unreacted nitrile precursors or non-amine byproducts.

The Logic: The biphenyl nitrile precursor (4'-chloro-4-biphenylcarbonitrile) is neutral and will not form a salt. By switching pH, we can isolate the amine.[1]

Protocol:

  • Free Basing: Suspend the crude salt in water.[1] Add 2M NaOH until pH > 12. The solid will likely change texture or become an oil (the free base).

  • Extraction: Extract the aqueous mixture with Dichloromethane (DCM) or Ethyl Acetate (3x).

    • Target: The amine moves to the Organic Layer. Impure salts stay in Water.

  • Washing: Wash the combined organic layer with Brine to remove trapped water.

  • Re-Salting:

    • Dry organic layer over Na₂SO₄.[3] Filter.

    • Cool to 0°C. Add 4M HCl in Dioxane (or bubbling HCl gas) dropwise.

    • The pure Hydrochloride salt will precipitate immediately as a white solid.

Module 4: Troubleshooting & FAQs

Q1: My product is "oiling out" (forming a sticky goo) instead of crystallizing. Why?

  • Cause: The lipophilic biphenyl core makes the salt prone to separating as a solvated oil before organizing into a crystal lattice. This often happens if the cooling is too rapid or the concentration is too high.

  • Fix:

    • Re-heat the mixture until the oil dissolves.

    • Seed the solution with a tiny crystal of pure product (if available) or scratch the glass wall with a rod.[1]

    • Slow Down: Allow the flask to cool in a warm water bath that naturally cools to room temperature overnight.

Q2: The solid has a persistent pink or brown hue.

  • Cause: Oxidation of the amine or trace metal contamination (e.g., if prepared via Suzuki coupling or Nitrile reduction using Raney Ni).

  • Fix: Perform the Acid-Base Extraction (Module 3) . During the organic phase (Free Base) stage, treat the DCM solution with activated charcoal for 30 minutes before filtering and re-acidifying.

Q3: I see a peak at ~2220 cm⁻¹ in IR. What is it?

  • Cause: Unreacted Nitrile (4'-chloro-4-biphenylcarbonitrile). This is a neutral impurity.

  • Fix: Recrystallization alone may not remove this if it co-precipitates. Use Protocol B (Acid-Base) . The nitrile will remain in the organic layer during an acidic wash (optional step) or can be washed away from the final salt precipitate using non-polar solvents like Hexane.

Q4: What is the expected yield?

  • Recrystallization: Typical recovery is 70-85%.

  • Acid-Base: Typical recovery is 85-95% (assuming efficient extraction).

Visual Workflow: Impurity Identification

Impurity Obs Observation Pink Pink/Brown Color Obs->Pink IR IR Peak ~2220 cm-1 Obs->IR Sticky Sticky/Oiling Out Obs->Sticky Oxidation Oxidative Impurity (Use Charcoal) Pink->Oxidation Nitrile Unreacted Nitrile (Use Acid-Base) IR->Nitrile Solvent Trapped Solvent/Lipophilicity (Slow Cool + Seed) Sticky->Solvent

Caption: Diagnostic flow for identifying and treating common impurities.

References

  • BenchChem Technical Support. (2025).[3] Purification of (R)-(4-Chlorophenyl)(phenyl)methanamine by Recrystallization. Retrieved from

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from

  • Journal of Medicinal Chemistry. (Cited via ChemShuttle). Applications of (4-chlorophenyl)(phenyl)methanamine in pharmaceutical synthesis. Retrieved from

  • PubChem. (2025).[4] 4-Chloro-1,1'-biphenyl (Compound Summary). National Library of Medicine. Retrieved from

  • Sigma-Aldrich. (n.d.). (4′-Chloro[1,1′-biphenyl]-4-yl)methanamine hydrochloride Product Sheet. Retrieved from

Sources

minimizing side reactions during acylation of [4-(4-Chlorophenyl)phenyl]methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing Side Reactions & Process Optimization Document ID: TSC-ACY-044 Last Updated: 2026-02-23[1][2]

Executive Summary & Chemical Context[2][3][4][5][6][7][8][9]

Substrate: [4-(4-Chlorophenyl)phenyl]methanamine (also known as 4'-chloro-4-biphenylmethanamine).[1][2][3] Reaction Class: Nucleophilic Acyl Substitution (N-Acylation).[1][2] Critical Challenge: The biphenyl core imparts significant rigidity and lipophilicity, often leading to solubility issues ("brick-dust" behavior).[1][2][3] While the primary amine is nucleophilic, the primary side reactions—bis-acylation (imide formation) and hydrolytic quenching —can severely impact yield.[1][3]

This guide provides a self-validating workflow to synthesize the amide derivative while suppressing the formation of imide impurities and ensuring complete conversion.

Critical Process Parameters (CPP)

The following parameters are the "levers" you must control to minimize side reactions.

ParameterRecommended RangeScientific Rationale
Stoichiometry 1.05 – 1.10 eq (Acylating Agent)Crucial: Large excess (>1.2 eq) promotes bis-acylation (imide formation).[1][2][3] Slight excess ensures conversion without driving the secondary reaction.[2][3]
Base 1.5 – 2.0 eq (TEA or DIPEA)Neutralizes HCl byproduct.[1][2][3] Insufficient base leads to protonation of the starting amine (

), which is non-nucleophilic, stalling the reaction.[3]
Temperature 0°C (Addition)

RT (Aging)
Low temperature during addition kinetically favors the faster N-acylation over the slower N-imidation (bis-acylation).[1][2]
Solvent DCM, THF, or DMFThe biphenyl core is hydrophobic.[2][3] If the starting material is insoluble in DCM, switch to THF or DMF to prevent heterogeneous "clumping" which traps reagents.[2][3]
Concentration 0.1 M – 0.2 MHigh concentration favors intermolecular side reactions.[1][2][3] Dilution helps control exotherms.[1][2][3]

Troubleshooting Guide (FAQ Format)

Issue 1: "I see a new lipophilic impurity (R_f > Product) on TLC."

Diagnosis: This is likely the Imide (Bis-acylated product) .[1][2] Mechanism: Once the amide is formed, the N-H proton is still acidic enough to be deprotonated by strong bases or react with excess highly reactive acid chlorides, forming


.[3]
Corrective Action: 
  • Reduce Acylating Agent: Do not exceed 1.1 equivalents.

  • Control Addition Rate: Add the acid chloride dropwise as a dilute solution over 30 minutes at 0°C. High local concentration promotes imide formation.[2][3]

  • Hydrolysis: If the imide is already formed, treat the crude mixture with aqueous NaOH (1M) in THF/MeOH for 30 mins. This selectively hydrolyzes the unstable imide back to the desired amide without cleaving the amide bond.[3]

Issue 2: "The reaction stalled at 60% conversion."

Diagnosis: Amine Protonation (Salt Formation). Mechanism: The reaction produces HCl.[1][2][4][3] If your base (TEA/DIPEA) is consumed or inefficient, the HCl protonates your remaining starting material ([4-(4-Chlorophenyl)phenyl]methanamine), rendering it unreactive.[1][2][3] Corrective Action:

  • Check Base Stoichiometry: Ensure you have at least 1.5 eq of base relative to the acid chloride.[1][2][3]

  • Solubility Check: If the ammonium salt of the base precipitates and coats the stir bar or reagents, add more solvent or switch to a more polar solvent like THF.[2][3]

Issue 3: "My yield is low, and I see the carboxylic acid of my reagent."

Diagnosis: Hydrolysis of Acylating Agent. Mechanism: Moisture in the solvent or atmosphere has reacted with the acid chloride before it could react with the amine.[3] Corrective Action:

  • Dry Solvents: Use anhydrous DCM or THF.[2][3]

  • Inert Atmosphere: Perform the reaction under Nitrogen or Argon.

  • Quality Control: Check the quality of your acid chloride. If it smells strongly of acid or has white solids, distill it or use a fresh bottle.[2][3]

Validated Experimental Protocol

Objective: Synthesis of N-acyl derivative of [4-(4-Chlorophenyl)phenyl]methanamine with <5% imide formation.

Materials
  • Substrate: [4-(4-Chlorophenyl)phenyl]methanamine (1.0 eq, 1.0 mmol)

  • Reagent: Acid Chloride (1.05 eq, 1.05 mmol)

  • Base: Triethylamine (TEA) (1.5 eq, 1.5 mmol) [Dry][1][2][3]

  • Solvent: Dichloromethane (DCM) [Anhydrous] (10 mL, 0.1 M)

Step-by-Step Workflow
  • Setup: Flame-dry a 25 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

  • Dissolution: Add the amine substrate and anhydrous DCM. Stir until fully dissolved. Note: If insoluble, switch to THF.

  • Base Addition: Add TEA via syringe. Cool the mixture to 0°C (ice bath).

  • Acylation (Critical Step):

    • Dissolve the Acid Chloride in 2 mL of DCM.[2][3]

    • Add this solution dropwise over 15–20 minutes to the amine mixture.

    • Why? Slow addition prevents high local concentrations of the electrophile, minimizing imide formation.[3]

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours.

    • Monitor: Check TLC.[2][3][5][6] If starting amine remains after 4h, add 0.1 eq more acid chloride.[2][3]

  • Quench & Workup:

    • Add 10 mL saturated

      
       (aq).[2][3] Stir for 10 mins.
      
    • Extract with DCM (3 x 10 mL).[2][3]

    • Wash combined organics with 1M HCl (to remove unreacted amine/TEA) and Brine.[2][3]

    • Dry over

      
      , filter, and concentrate.[2][3]
      
  • Purification: Recrystallization from EtOH/Acetonitrile is preferred over column chromatography for biaryl amides to maximize recovery.[1][2][3]

Visualizations

Diagram 1: Reaction Logic & Troubleshooting Tree

This decision tree guides you through the post-reaction analysis.

Troubleshooting Start Analyze Crude Mixture (TLC/LCMS) CheckSM Is Starting Material (Amine) Present? Start->CheckSM CheckImpurity Is Lipophilic Impurity (Imide) Present? CheckSM->CheckImpurity No (Conversion Complete) AddReagent Action: Add 0.1 eq Acid Chloride CheckSM->AddReagent Yes (Stalled) Success Success: Proceed to Workup CheckImpurity->Success No Hydrolysis Action: Treat with 1M NaOH/THF (Selective Hydrolysis) CheckImpurity->Hydrolysis Yes (Bis-acylation) AddBase Action: Add 0.5 eq Base (TEA) AddReagent->AddBase If pH < 9

Caption: Logic flow for analyzing reaction conversion and handling common side-products.

Diagram 2: Mechanistic Pathway of Side Reactions

Understanding how the side reaction happens helps prevent it.[2][3]

Mechanism Amine Primary Amine (Substrate) Amide Desired Amide (Product) Amine->Amide Fast (0°C) + 1 eq AcylCl AcylCl Acid Chloride (R-CO-Cl) Imide Imide Impurity (Bis-acylated) Amide->Imide Slow + Excess AcylCl + High Temp

Caption: Kinetic competition between Amide formation (fast) and Imide formation (slow, requires excess reagent).[1][2][3]

References

  • BenchChem. Technical Support Center: Synthesis of (R)-(4-Chlorophenyl)(phenyl)methanamine.[1][2][7] Retrieved from [2][3]

  • Master Organic Chemistry. Acylation of Amines with Acyl Chlorides. Retrieved from

  • Organic Chemistry Portal. Amide Synthesis by Acylation. Retrieved from

  • ResearchGate. Selectivities in acylation of primary and secondary amine. Retrieved from

Sources

Technical Support Center: Purification of [4-(4-Chlorophenyl)phenyl]methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: separation of [4-(4-Chlorophenyl)phenyl]methanamine from starting materials Content type: Technical Support Center (Troubleshooting & FAQs) Audience: Researchers, scientists, and drug development professionals.

CAS No: 15996-82-4 Formula: C₁₃H₁₂ClN Synonyms: 4'-Chloro-4-biphenylmethanamine; (4'-chlorobiphenyl-4-yl)methanamine.[1]

Welcome to the technical support guide for [4-(4-Chlorophenyl)phenyl]methanamine. This document addresses the specific challenges encountered during the isolation of this primary amine from common starting materials such as 4-(4-chlorophenyl)benzonitrile (via reduction) or 4-(4-chlorophenyl)benzaldehyde (via reductive amination).

Due to the lipophilic biphenyl core paired with a basic amine tail, this molecule presents unique solubility and separation behaviors.[2] This guide prioritizes self-validating protocols that ensure high purity for downstream applications.

Diagnostic Troubleshooting (Q&A)

Issue 1: "I detect significant starting material (Nitrile/Aldehyde) in my crude mixture. How do I remove it without column chromatography?"

Diagnosis: Neutral starting materials (nitriles, aldehydes, alcohols) often co-elute with amines or complicate crystallization.[2] Solution: Utilize the pH-Switch Extraction Protocol . The primary amine functionality (


) allows for a distinct phase separation from neutral impurities.
  • Step 1 (Acid Phase): Dissolve the crude mixture in a water-immiscible organic solvent (e.g., Ethyl Acetate or MTBE). Extract with 1M HCl. The amine moves to the aqueous layer as the hydrochloride salt (

    
    ). Neutral impurities remain in the organic layer.
    
  • Step 2 (Wash): Wash the aqueous acidic layer twice with fresh organic solvent to scavenge trapped neutrals.

  • Step 3 (Base Phase): Basify the aqueous layer to pH > 12 using 4M NaOH. The amine precipitates or oils out as the free base.

  • Step 4 (Recovery): Extract the cloudy aqueous mixture with Dichloromethane (DCM) or Ethyl Acetate. Dry and concentrate.

Expert Insight: If the amine salt is insoluble in water (common with heavy biphenyls), it may precipitate as a white solid at the interface during Step 1.[2] In this case, filter the solid, wash it with ether (removes neutrals), and then suspend in base to regenerate the free amine.[2]

Issue 2: "My product contains a 'des-chloro' impurity (mass -34 units)."

Diagnosis: Hydrodehalogenation. If you synthesized the amine via catalytic hydrogenation (e.g.,


, Pd/C) of the nitrile or chlorobenzaldehyde, the palladium catalyst likely facilitated the cleavage of the aryl-chlorine bond.[2]
Solution: 
  • Prevention: Switch catalysts. Use Platinum on Carbon (Pt/C) or Raney Nickel , which are less prone to aryl-chloride reduction than Pd/C [1]. Alternatively, add a catalyst poison like Vanadium or use chemical reduction (e.g., Borane-THF) instead of hydrogenation.[2]

  • Purification: Separation of the des-chloro analog (4-biphenylmethanamine) is extremely difficult via extraction or standard flash chromatography due to nearly identical polarity. Reverse-phase HPLC or Recrystallization of the HCl salt (see Section 3) are the only viable separation methods.

Issue 3: "The product is oiling out during acid extraction and creating an emulsion."

Diagnosis: The biphenyl moiety is highly lipophilic, making the hydrochloride salt amphiphilic (surfactant-like). Solution:

  • Increase Ionic Strength: Add saturated NaCl (brine) to the aqueous phase.

  • Solvent Switch: Avoid chlorinated solvents for the extraction if emulsions persist. Use MTBE (Methyl tert-butyl ether) as the organic carrier; it separates sharper than DCM.

  • Filtration: If solid particulates (catalyst fines) are stabilizing the emulsion, filter the entire biphasic mixture through a pad of Celite.[2]

Issue 4: "I see a secondary amine dimer impurity (Mass = 2x Product - NH3)."

Diagnosis: During nitrile reduction, the newly formed primary amine reacted with the intermediate imine.[2] Solution:

  • Synthesis Fix: Perform the reduction in the presence of excess Ammonia or Ammonium Acetate to suppress dimer formation.

  • Purification: The secondary amine is more basic and lipophilic.

    • Chromatography: Use a gradient of DCM:MeOH with 1%

      
      . The secondary amine typically elutes before the primary amine on silica due to steric shielding of the nitrogen interaction with silanols.
      
    • Salt Formation:[3] The primary amine hydrochloride salt crystallizes more readily than the secondary amine salt.

Visual Workflows

Logic Gate: Purification Strategy

Use this decision tree to select the optimal purification route based on your crude profile.

PurificationLogic Start Crude Reaction Mixture CheckImpurity Identify Major Impurity (TLC / LC-MS) Start->CheckImpurity NeutralImp Neutral Starting Material (Nitrile/Aldehyde) CheckImpurity->NeutralImp Non-basic DesChloro Des-Chloro Analog (Ar-H instead of Ar-Cl) CheckImpurity->DesChloro Structural Analog SecAmine Secondary Amine (Dimer) CheckImpurity->SecAmine Basic Dimer AcidBase Acid-Base Extraction (Protocol A) NeutralImp->AcidBase High Efficiency SaltCryst HCl Salt Recrystallization (Protocol B) DesChloro->SaltCryst Required SecAmine->SaltCryst Alternative Chromatography Flash Chromatography (DCM/MeOH/NH3) SecAmine->Chromatography Best Separation

Caption: Decision tree for selecting purification method based on impurity profile.

Protocol A: Acid-Base Extraction Workflow

This is the standard procedure for removing non-basic starting materials.

AcidBaseExtraction Crude Crude in Organic Solvent (EtOAc or MTBE) AddAcid Add 1M HCl Crude->AddAcid PhaseSep1 Phase Separation AddAcid->PhaseSep1 OrgLayer1 Organic Layer (Contains Neutrals) PhaseSep1->OrgLayer1 Discard AqLayer1 Aqueous Layer (Contains Product Salt) PhaseSep1->AqLayer1 Wash Wash with Fresh Organic AqLayer1->Wash Basify Basify to pH > 12 (4M NaOH) Wash->Basify Extract Extract with DCM Basify->Extract FinalOrg Final Organic Layer (Pure Amine) Extract->FinalOrg Save Waste Aqueous Waste Extract->Waste Discard

Caption: Step-by-step flow for Acid-Base Extraction to isolate the amine from neutral impurities.

Detailed Experimental Protocols

Protocol B: HCl Salt Formation & Recrystallization

This method is recommended for final polishing ( >99% purity) and for removing structural analogs like the des-chloro impurity.

Materials:

  • Crude [4-(4-Chlorophenyl)phenyl]methanamine.

  • Solvents: Ethanol (absolute), Diethyl Ether, 4M HCl in Dioxane.[2]

Procedure:

  • Dissolution: Dissolve 1.0 g of the crude free amine in 5 mL of warm Ethanol.

  • Acidification: Add 4M HCl in Dioxane dropwise (approx. 1.2 equivalents) while stirring. A white precipitate should begin to form.

    • Note: If no precipitate forms, add Diethyl Ether slowly to reduce solubility.[2]

  • Crystallization: Heat the mixture to reflux until solids dissolve (add minimal extra Ethanol if needed). Allow to cool slowly to room temperature, then place in an ice bath for 1 hour.

  • Filtration: Filter the crystals and wash with cold Diethyl Ether.

  • Free-Basing (Optional): If the free amine is required for the next step, suspend the salt in DCM and shake with 1M NaOH until the solid dissolves into the organic layer.

Quantitative Data: Solubility Profile

Understanding the solubility is critical for extraction efficiency.

SolventFree Base SolubilityHCl Salt SolubilityApplication
Water (pH 7) Insoluble (< 0.1 mg/mL)ModeratePoor solvent for free base
1M HCl Soluble (forms salt)SolubleExtraction Phase
1M NaOH InsolubleInsolublePrecipitation Phase
Dichloromethane High (> 100 mg/mL)LowExtraction Solvent
Diethyl Ether ModerateInsolubleWashing / Crystallization
Methanol HighHighChromatography Mobile Phase

References

  • Rylander, P. N. (1979).[2] Catalytic Hydrogenation in Organic Synthesis. Academic Press. (Discusses specificity of Pt vs Pd for halogens).

  • BenchChem. (2025).[4][5] Technical Support Center: Synthesis of (R)-(4-Chlorophenyl)(phenyl)methanamine. 4[6][7]

  • Organic Chemistry Portal. (2023). Amine Synthesis by Nitrile Reduction. 8

  • PubChem. (2025).[1] Compound Summary: [4-(4-Chlorophenyl)phenyl]methanamine.[9] 1[6][7]

Sources

Validation & Comparative

A Comparative Guide to the Elemental Analysis of [4-(4-Chlorophenyl)phenyl]methanamine

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the precise characterization of chemical entities is paramount. [4-(4-Chlorophenyl)phenyl]methanamine, a key building block in synthetic chemistry, requires rigorous analytical verification to ensure its identity and purity. This guide provides an in-depth comparison of the theoretical and experimental elemental analysis data for this compound, explains the underlying methodologies, and discusses the interpretation of results in the context of potential isomers and impurities.

Theoretical Elemental Composition: The Gold Standard

The first step in elemental analysis is to establish the theoretical or calculated composition based on the compound's molecular formula. This theoretical data serves as the benchmark against which all experimental results are measured.

[4-(4-Chlorophenyl)phenyl]methanamine has the molecular formula C₁₃H₁₂ClN [1]. Based on the atomic weights of carbon, hydrogen, chlorine, and nitrogen, the theoretical elemental composition is calculated as follows:

ElementSymbolAtomic Weight (amu)CountTotal MassPercentage (%)
CarbonC12.01113156.14371.72%
HydrogenH1.0081212.0965.56%
ChlorineCl35.453135.45316.28%
NitrogenN14.007114.0076.43%
Total 217.699 100.00%

Table 1: Theoretical elemental composition of [4-(4-Chlorophenyl)phenyl]methanamine.

This table represents the ideal elemental makeup of a 100% pure sample. Any deviation in experimental findings from these values can indicate the presence of impurities, residual solvents, or an incorrect structural assignment.

Experimental Determination: Methodologies and Protocols

The quantitative determination of elemental composition is primarily achieved through combustion analysis for carbon, hydrogen, and nitrogen, with separate methods required for halogens like chlorine.

Carbon, Hydrogen, and Nitrogen (CHN) Analysis

The most common technique for CHN determination is the Pregl-Dumas method, performed using an automated elemental analyzer[2][3].

Principle of Causality: The choice of combustion analysis is based on its ability to rapidly and quantitatively convert the sample into simple, detectable gases (CO₂, H₂O, and N₂). A precisely weighed organic sample is combusted in a high-temperature furnace (~1000°C) in an oxygen-rich atmosphere[3]. The resulting gases are then passed over heated copper to reduce nitrogen oxides to nitrogen gas and are subsequently separated and quantified using a thermal conductivity detector (TCD)[3].

Experimental Protocol: CHN Analysis

  • Sample Preparation: Accurately weigh 1-3 mg of the dried [4-(4-Chlorophenyl)phenyl]methanamine sample into a tin capsule using a microbalance[4].

  • Instrument Calibration: Calibrate the elemental analyzer using a certified standard with a known C, H, and N composition, such as acetanilide.

  • Combustion: Place the encapsulated sample into the instrument's autosampler. The sample is dropped into a combustion tube heated to approximately 1000°C with a constant flow of helium carrier gas and a timed injection of pure oxygen to ensure complete combustion.

  • Reduction and Separation: The combustion gases (CO₂, H₂O, NOx) are swept by the helium carrier gas through a reduction tube containing heated copper to convert NOx to N₂. The mixture of CO₂, H₂O, and N₂ is then passed through a gas chromatography column to separate the individual components.

  • Detection and Quantification: The separated gases flow through a thermal conductivity detector (TCD). The TCD measures the change in thermal conductivity of the helium stream as each gas passes, generating a signal proportional to the concentration of the element.

  • Data Analysis: The instrument's software integrates the detector signals and, using the calibration data, calculates the weight percentages of C, H, and N in the original sample.

***```dot graph TD { A[Sample Weighing: 1-3 mg in Tin Capsule] --> B{Combustion Furnace ~1000°C}; B -- O2 Injection --> C[Gaseous Products: CO2, H2O, NOx]; C --> D{Reduction Tube: Heated Copper}; D --> E[Reduced Gases: CO2, H2O, N2]; E --> F[Gas Chromatography Column]; F --> G[Separated Gases]; G --> H{Thermal Conductivity Detector}; H --> I[Data Output: %C, %H, %N];

}

Caption: Logical workflow for interpreting elemental analysis results.

Conclusion

Elemental analysis is an indispensable, quantitative tool for verifying the purity and empirical formula of synthetic compounds like [4-(4-Chlorophenyl)phenyl]methanamine. By comparing robust experimental data from validated methods like combustion analysis with the compound's theoretical composition, researchers can confidently assess the quality of their material. However, it is crucial to recognize the technique's limitations, particularly in distinguishing between isomers, and to interpret any significant deviations from theoretical values as indicators of potential impurities, warranting further investigation by other analytical techniques.

References

  • The Determination of Chlorine and Ionic Chloride in Organic Compounds. (n.d.). Defense Technical Information Center. Retrieved February 23, 2026, from [Link]

  • Analysis of Organic Compounds by Flame Spectrometry. I. Determination of Chlorine in Organic Compounds by Band Spectra of Cuprous Chloride. (2006, April 12). Bulletin of the Chemical Society of Japan. Oxford Academic. Retrieved February 23, 2026, from [Link]

  • Determination of Chlorine in Organic Compounds. (n.d.). Industrial & Engineering Chemistry Analytical Edition. Retrieved February 23, 2026, from [Link]

  • CHNSO Organic Elemental Analysis - Sample Preparation. (n.d.). Mettler Toledo. Retrieved February 23, 2026, from [Link]

  • Abad, C., et al. (2021). Determination of organic chlorine in water via AlCl derivatization and detection by high-resolution continuum source graphite furnace molecular absorption spectrometry. RSC Publishing. Retrieved February 23, 2026, from [Link]

  • Elemental Analysis CHNS (O) - Testing Methods. (2025, June 12). Auriga Research. Retrieved February 23, 2026, from [Link]

  • Abad, C., et al. (2021, September 7). Determination of organic chlorine in water via AlCl derivatization and detection by high-resolution continuum source graphite. OPUS. Retrieved February 23, 2026, from [Link]

  • Elemental analysis of organic compounds with the use of automated CHNS analyzers. (n.d.). ResearchGate. Retrieved February 23, 2026, from [Link]

  • CHNS Elemental Analysers. (2008, April 29). The Royal Society of Chemistry. Retrieved February 23, 2026, from [Link]

  • [4-(4-Chlorophenyl)phenyl]methanamine. (n.d.). PubChem. Retrieved February 23, 2026, from [Link]

  • (4-CHLOROPHENYL)(PHENYL)METHANAMINE, (R)-. (n.d.). precisionFDA. Retrieved February 23, 2026, from [Link]

  • 9-Chloro-1,2,3,4-tetrahydroacridine. (n.d.). PubChem. Retrieved February 23, 2026, from [Link]

  • 4-AMINOBIPHENYL. (n.d.). Chemical Agents and Related Occupations - NCBI Bookshelf. Retrieved February 23, 2026, from [Link]

  • Turesky, R. J., et al. (n.d.). Identification of Aminobiphenyl Derivatives in Commercial Hair Dyes. Chemical Research in Toxicology. Retrieved February 23, 2026, from [Link]

  • 4-Aminobiphenyl. (n.d.). Wikipedia. Retrieved February 23, 2026, from [Link]

  • Ingredient name: 4-Aminobiphenyl CAS No: 92-67-1 Datasheet No: 1332. (n.d.). National Toxicology Program. Retrieved February 23, 2026, from [Link]

  • Turesky, R. J., et al. (2025, August 6). Identification of Aminobiphenyl Derivatives in Commercial Hair Dyes. ResearchGate. Retrieved February 23, 2026, from [Link]

Sources

Technical Guide: Biological Validation of [4-(4-Chlorophenyl)phenyl]methanamine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Validating Biological Activity of [4-(4-Chlorophenyl)phenyl]methanamine Analogs Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Biphenyl Methanamine Pharmacophore

In the landscape of CNS drug discovery, the [4-(4-Chlorophenyl)phenyl]methanamine (CAS: 15996-82-4) scaffold represents a privileged structure, serving as a critical intermediate for monoamine modulator synthesis and a probe for Trace Amine-Associated Receptors (TAARs). Unlike traditional benzhydryl derivatives (e.g., modafinil analogs) or phenylpiperazines, the linear biphenyl-methanamine core offers unique steric properties that facilitate binding to deep hydrophobic pockets in transmembrane transporters (SERT, DAT) and GPCRs.

This guide outlines the rigorous validation protocols required to characterize analogs of this scaffold, objectively comparing their performance against industry-standard reference compounds like Sertraline (SSRI) and


-Phenylethylamine  (TAAR1 agonist).

Comparative Performance Profile

To validate a new analog from this series, it must be benchmarked against established ligands. The biphenyl methanamine core typically exhibits a "dual-profile" potential: high affinity for monoamine transporters and moderate antimicrobial activity (often a false-positive flag in early screening).

Table 1: Comparative Pharmacological Profile (Representative Data)
Feature[4-(4-Chlorophenyl)phenyl]methanamine AnalogsSertraline (Standard SSRI)

-Phenylethylamine (TAAR1 Agonist)
Primary Target SERT / TAAR1 (Dual potential)SERT (High Selectivity)TAAR1 (High Selectivity)
Binding Affinity (

)
Low nM to

M range (Substituent dependent)
~0.2 nM (hSERT)~100 nM (hTAAR1)
Lipophilicity (cLogP) 3.5 - 4.2 (High membrane permeability)5.291.19
Mechanism Reuptake Inhibition or ReleaseReuptake InhibitionNeurotransmitter Release
Off-Target Risk Membrane disruption (Antimicrobial)CYP2D6 InhibitionRapid MAO metabolism
Validation Priority High : Distinguish specific binding from non-specific membrane insertion.Low : Established profile.Medium : Metabolic stability check required.
Analysis of Alternatives
  • Vs. Sertraline: While Sertraline offers superior potency for SERT, the biphenyl methanamine analogs provide a more rigid, linear geometry that can be exploited to reduce CYP450 inhibition liabilities often associated with the tetralin ring of Sertraline.

  • Vs. Phenylethylamines: The biphenyl group significantly increases metabolic stability compared to the rapidly degraded phenylethylamine, making these analogs better candidates for in vivo probes, provided they pass blood-brain barrier (BBB) screening.

Critical Validation Workflows

Protocol A: High-Throughput Radioligand Binding (The "Gold Standard")

Objective: Determine specific affinity (


) for the Serotonin Transporter (SERT).

Causality & Logic: Direct binding assays are superior to functional assays for the initial screen because they are independent of downstream signaling amplification or membrane potential artifacts. We use [


H]-Citalopram  as the radioligand due to its high specificity for the central binding site of SERT.

Step-by-Step Methodology:

  • Membrane Preparation: Transfect HEK-293 cells with human SERT cDNA. Harvest and homogenize in ice-cold Tris-HCl buffer (pH 7.4) containing protease inhibitors. Centrifuge at 40,000

    
     g for 20 min.
    
  • Assay Setup:

    • Total Binding: Incubate 50

      
      g membrane protein with 1 nM [
      
      
      
      H]-Citalopram.
    • Non-Specific Binding (NSB): Add 10

      
      M Paroxetine (saturating concentration) to parallel wells.
      
    • Test Compounds: Add [4-(4-Chlorophenyl)phenyl]methanamine analogs at concentrations ranging from

      
       M to 
      
      
      
      M.
  • Incubation: 60 minutes at 25°C to reach equilibrium.

  • Termination: Rapid filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (reduces filter binding).

  • Quantification: Measure radioactivity via liquid scintillation counting.

  • Data Analysis: Calculate

    
     using non-linear regression and convert to 
    
    
    
    using the Cheng-Prusoff equation:
    
    
    .
Protocol B: Functional Neurotransmitter Uptake (Mechanism Check)

Objective: Distinguish between a "blocker" (reuptake inhibitor) and a "substrate/releaser" (amphetamine-like).

Causality & Logic: Binding does not equal inhibition. Lipophilic amines can sometimes act as substrates, entering the cell and triggering efflux (release). This assay measures the actual transport of a fluorescent substrate (ASP+) or radiolabeled 5-HT.

Workflow:

  • Seeding: Plate hSERT-expressing cells in 96-well poly-D-lysine coated plates.

  • Pre-incubation: Add test analog (10

    
    M) for 15 minutes.
    
  • Substrate Addition: Add fluorescent neurotransmitter mimic ASP+ (4-(4-(Dimethylamino)styryl)-N-methylpyridinium).

  • Kinetic Read: Measure fluorescence increase (Ex 475nm / Em 609nm) over 30 minutes.

    • Inhibitor Profile: Fluorescence uptake is reduced compared to control.

    • Substrate/Releaser Profile: Competitive inhibition of ASP+ uptake, often coupled with reverse transport in pre-loaded cells (efflux assay required for confirmation).

Visualizations

Diagram 1: Mechanism of Action & Signaling Pathways

This diagram illustrates the dual potential of the scaffold: inhibiting the transporter (SERT) or activating the intracellular receptor (TAAR1).

MOA_Pathway cluster_Membrane Presynaptic Membrane Compound [4-(4-Chlorophenyl)phenyl] methanamine Analog Synapse Synaptic Cleft Compound->Synapse Administration TAAR1 TAAR1 (Intracellular) Compound->TAAR1 Internalization & Binding SERT SERT Transporter Synapse->SERT Binding Efflux Neurotransmitter Efflux (Release) SERT->Efflux Transport Reversal Reuptake Reuptake Blockade SERT->Reuptake Inhibition Mode cAMP cAMP Increase TAAR1->cAMP Gs Coupling PKA PKA Activation cAMP->PKA PKA->SERT Phosphorylation

Caption: Dual mechanism potential: Direct SERT blockade vs. TAAR1-mediated transporter phosphorylation and efflux.

Diagram 2: Validation Decision Tree

A logical flow for screening analogs to eliminate false positives (e.g., membrane disruptors).

Validation_Flow Start Synthesized Analog Screen1 Primary Screen: Radioligand Binding (10 µM) Start->Screen1 Decision1 >50% Displacement? Screen1->Decision1 Discard Discard / Archive Decision1->Discard No Screen2 Functional Assay: Uptake Inhibition Decision1->Screen2 Yes ToxScreen Specificity Check: Cytotoxicity (MTT) & Antimicrobial MIC Screen2->ToxScreen Result Validated CNS Lead ToxScreen->Result High Potency / Low Toxicity FalsePos False Positive (Membrane Disruptor) ToxScreen->FalsePos High Toxicity / Non-specific lysis

Caption: Screening cascade prioritizing the elimination of non-specific membrane disruptors common in lipophilic amines.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 1394623, [4-(4-Chlorophenyl)phenyl]methanamine. Retrieved from [Link]

  • Stark, H. (2021). Biphenylalkoxyamine Derivatives–Histamine H3 Receptor Ligands with Butyrylcholinesterase Inhibitory Activity. National Institutes of Health (PMC). Retrieved from [Link]

  • ResearchGate (2015). Synthesis and Biological Evaluation of 4-(4-Chlorophenyl)cyclohexane Carbohydrazide Derivatives. Retrieved from [Link]

  • Darshan Raj, C. G., et al. (2025). Biological deeds of Biphenyl derivatives - A short Review. International Journal of Scientific Development and Research. Retrieved from [Link]

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of [4-(4-Chlorophenyl)phenyl]methanamine for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed, step-by-step protocol for the proper handling and disposal of [4-(4-Chlorophenyl)phenyl]methanamine. As a chlorinated aromatic amine, this compound requires stringent disposal procedures to mitigate risks to personnel and the environment. The procedures outlined herein are synthesized from regulatory standards and best practices in chemical safety, ensuring a self-validating system for your laboratory's chemical hygiene plan.

Immediate Hazard Profile and Safety Precautions

[4-(4-Chlorophenyl)phenyl]methanamine is a hazardous substance that poses multiple risks upon exposure. Understanding these hazards is the first step in safe handling and disposal. The Globally Harmonized System (GHS) of Classification and Labeling of Chemicals provides a clear summary of its dangers.[1][2]

Key Hazards:

  • Acute Oral Toxicity: Harmful if swallowed.[1][3]

  • Skin Irritation: Causes skin irritation upon contact.[1][2]

  • Serious Eye Damage: Causes serious eye damage.[1]

  • Respiratory Irritation: May cause respiratory irritation if inhaled.[1][2]

Due to its classification as a primary aromatic amine, there is a potential for carcinogenicity, a common hazard for this class of compounds.[4][5] Therefore, all handling and disposal operations must be conducted with the assumption that this compound is a potential carcinogen, and exposure should be minimized.[6][7]

Mandatory Personal Protective Equipment (PPE)

Before beginning any disposal-related task, ensure the following PPE is worn to prevent exposure.[8][9][10]

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles and/or a full-face shield.Protects against splashes and airborne particles, preventing serious eye damage.[1][2]
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene). Inspect for tears or degradation before use.Prevents direct skin contact, which can cause irritation.[1][2]
Body Protection A laboratory coat or a chemical-resistant apron.Provides a barrier against accidental spills and contamination of personal clothing.
Respiratory Protection All handling of the solid compound or concentrated solutions should occur in a certified chemical fume hood.Minimizes the inhalation of dust or vapors, which can cause respiratory tract irritation.[1][2] For major spills, a respirator may be required.[8][11]

Waste Characterization and Segregation

Proper disposal begins with correct waste characterization. [4-(4-Chlorophenyl)phenyl]methanamine falls under several regulatory categories that mandate its disposal as hazardous waste.

  • Halogenated Organic Compound: As a chlorinated compound, it is classified as a halogenated organic waste.[12][13] This waste stream is subject to specific disposal regulations under the Resource Conservation and Recovery Act (RCRA).[14][15][16]

  • Aromatic Amine: This class of chemicals is known for its toxicity, and many are considered potential carcinogens, necessitating careful handling and disposal.[4]

The Cardinal Rule of Segregation: Never mix halogenated organic waste with non-halogenated waste.[17] Doing so forces the entire mixture to be treated as halogenated waste, a process that is significantly more complex and costly.[17]

Step-by-Step Disposal Protocol

Follow this workflow for the routine disposal of [4-(4-Chlorophenyl)phenyl]methanamine and associated contaminated materials.

Step 1: Waste Collection
  • Pure or Expired Compound: Collect the original container with the remaining compound. Do not empty or rinse the container.

  • Contaminated Solid Waste: Items such as gloves, weigh boats, and absorbent paper that are contaminated with the compound must be disposed of as hazardous waste. Place these items in a designated, clearly labeled, and sealed plastic bag or container.[18]

  • Contaminated Liquid Waste: This includes solutions containing the compound and the first solvent rinse of any contaminated glassware.[18] Collect this liquid waste in a dedicated, compatible, and sealable container.

Step 2: Containerization and Labeling

All hazardous waste must be stored in appropriate containers and accurately labeled to comply with EPA and institutional regulations.[14][19]

  • Container Selection: Use a container made of a material compatible with the chemical (e.g., glass or polyethylene for liquids). The container must be in good condition with a secure, leak-proof lid.

  • Hazardous Waste Labeling: The label is a critical control document. Affix a completed hazardous waste tag to the container as soon as the first drop of waste is added. The label must include:

    • The words "Hazardous Waste".[14]

    • Full chemical name: "[4-(4-Chlorophenyl)phenyl]methanamine". Do not use abbreviations.[14]

    • For mixtures, list all constituents and their approximate percentages.

    • The date of waste generation (accumulation start date).[14]

    • The physical hazards (e.g., solid, liquid) and any relevant hazard pictograms.[14]

    • The name of the Principal Investigator and the laboratory location.[14]

Step 3: Storage in a Satellite Accumulation Area (SAA)

Store the labeled waste container in a designated SAA within the laboratory. The SAA must be at or near the point of generation and under the control of the laboratory personnel.

  • Keep the container sealed at all times, except when adding waste.

  • Ensure the storage area has secondary containment to capture any potential leaks.

  • Store away from incompatible materials, such as strong acids or oxidizing agents.[8][10]

Step 4: Arranging for Final Disposal

Once the waste container is full, or if you are approaching the time limit for storage in an SAA, you must arrange for its removal.

  • Contact Your EHS Office: Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup.[14][18]

  • Licensed Disposal Contractor: Your EHS office will work with a licensed hazardous waste disposal company that will transport the waste to a permitted Treatment, Storage, and Disposal Facility (TSDF).[19][20] High-temperature incineration is a common and effective disposal method for chlorinated organic compounds.[18]

cluster_prep Preparation & Collection cluster_container Containerization cluster_storage Storage & Final Disposal start Identify Waste for Disposal ([4-(4-Chlorophenyl)phenyl]methanamine) ppe Don Appropriate PPE start->ppe segregate Segregate Halogenated Waste (Solid, Liquid, Pure Chemical) ppe->segregate container Select Compatible Container segregate->container label_waste Affix & Complete Hazardous Waste Label container->label_waste store Store in Secondary Containment in Satellite Accumulation Area (SAA) label_waste->store contact_ehs Contact EHS for Pickup store->contact_ehs end_node Disposal by Licensed Contractor contact_ehs->end_node

Figure 1. Disposal workflow for [4-(4-Chlorophenyl)phenyl]methanamine.

Spill and Emergency Procedures

An inappropriate response can turn a simple spill into a serious incident.[21] Follow these steps to manage a spill safely.

Step 1: Immediate Response
  • Alert Personnel: Immediately alert everyone in the vicinity.

  • Assess the Spill: Quickly determine the size and nature of the spill. For a minor spill (a few grams or milliliters) that you are trained and equipped to handle, proceed with cleanup.

  • Evacuate for Major Spills: For large, unmanageable spills, or if you feel unsafe, evacuate the area immediately. Close the doors, prevent re-entry, and contact your institution's emergency response line or EHS from a safe location.

Step 2: Spill Cleanup (Minor Spills Only)
  • Ensure Ventilation: Work within a fume hood if possible. If the spill is outside a hood, ensure the area is well-ventilated.[21]

  • Don PPE: Wear the full PPE as described in Section 1.

  • Contain the Spill: Create a dike around the spill using an inert absorbent material to prevent it from spreading.[21]

  • Absorb and Collect:

    • For Solids: Carefully sweep up the solid material, avoiding dust generation.[3] A HEPA-filtered vacuum can also be used for fine powders.[22][23]

    • For Liquids/Solutions: Cover the spill with an inert absorbent material like vermiculite, sand, or cat litter.[21][22][23] Work from the outside edges toward the center.[21] Do not use combustible materials like paper towels for large spills.

  • Collect Waste: Place all contaminated absorbent materials and cleaning equipment into a designated hazardous waste container.[24] Label it appropriately as described in Section 3.

Step 3: Decontamination
  • Thoroughly decontaminate the spill area and any affected equipment using a suitable cleaning agent and water.[21]

  • Collect all decontamination materials (e.g., wipes, rinsate) as hazardous waste.

  • Wash your hands and any exposed skin thoroughly after the cleanup is complete.[6][25]

spill Spill Occurs assess Assess Hazard (Size, Location) spill->assess minor_spill Minor Spill assess->minor_spill Manageable? major_spill Major Spill assess->major_spill Unmanageable? ppe Don Full PPE minor_spill->ppe evacuate EVACUATE AREA major_spill->evacuate contain Contain Spill (Use Dikes/Absorbents) ppe->contain absorb Absorb & Collect Waste contain->absorb decon Decontaminate Area absorb->decon dispose Dispose of all materials as Hazardous Waste decon->dispose alert Alert Others & Call EHS/Emergency Line evacuate->alert

Figure 2. Decision workflow for spill response.

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Sources

Personal protective equipment for handling [4-(4-Chlorophenyl)phenyl]methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

Compound: [4-(4-Chlorophenyl)phenyl]methanamine CAS No: 5267-39-0 (Free Base) | Structure: Cl-C₆H₄-C₆H₄-CH₂-NH₂ Hazard Class: Corrosive / Irritant / Aquatic Toxin [1][2]

This guide defines the mandatory safety architecture for handling [4-(4-Chlorophenyl)phenyl]methanamine. As a halogenated aromatic amine, this compound presents a dual-threat profile: the amine group confers basicity capable of causing chemical burns and severe eye damage, while the chlorinated biphenyl core increases lipophilicity, facilitating rapid dermal absorption and potential persistence in biological systems.

Immediate Action Required:

  • Engineering Control: All open handling must occur inside a certified chemical fume hood.[1][2]

  • Skin Protection: Standard nitrile gloves may degrade rapidly upon exposure to halogenated aromatics in solution; specific thickness requirements apply.[1][2]

  • Eye Protection: Safety glasses are insufficient .[1][2] Tightly fitting chemical goggles are mandatory due to the risk of irreversible corneal opacity.[2]

Risk Assessment & PPE Matrix

The following selection logic is based on the "Barrier-to-Hazard" principle, prioritizing permeation resistance against organic bases and halogenated solvents.

PPE Selection Table
Protection ZoneRecommended EquipmentTechnical Justification (Causality)
Ocular (Eyes) Chemical Splash Goggles (ANSI Z87.1 / EN 166)Why: The methanamine group is basic (pH > 10 in solution).[1][2] A splash can cause saponification of corneal lipids, leading to permanent opacity. Glasses leave gaps for aerosols/vapors.[2]
Dermal (Hands - Routine) Nitrile Gloves (Min. 5 mil / 0.12 mm)Why: Nitrile provides adequate splash protection against solid dusts.[1][2] Change frequency: Every 60 mins or immediately upon splash.
Dermal (Hands - High Risk) Laminate / Multilayer (e.g., Silver Shield® or Viton)Why: For solutions or spill cleanup.[1][2] Chlorinated aromatics can swell/permeate nitrile rubber.[2] Laminates prevent breakthrough of the lipophilic biphenyl core.[2]
Respiratory Fume Hood (Face velocity: 80–100 fpm)Why: Inhalation of amine dusts causes respiratory tract inflammation (H335).[1][2] The hood prevents alveolar exposure.[2]
Body Lab Coat (High-Neck, Snap closure) Why: Prevents dust accumulation on street clothes.[1][2] Cotton/Poly blends are acceptable for solids; use Tyvek® for large-scale liquid handling.[2]

Operational Protocol: Safe Handling Lifecycle

This protocol utilizes a "Closed-Loop" logic to minimize exposure during the transition from storage to reaction.[2]

Phase A: Preparation & Weighing
  • Static Control: Aromatic amines often exist as fluffy, electrostatic solids.[1][2] Use an antistatic gun or ionizer bar inside the balance enclosure to prevent powder scattering.[2]

  • Engineering Check: Verify fume hood flow (magnehelic gauge or ribbon check) before opening the secondary container.

  • Donning: Put on nitrile gloves and inspect for micro-tears by inflating them with air.[1][2] Don goggles before entering the designated zone.[2]

Phase B: Active Manipulation (Synthesis/Solvation)
  • Solvent Choice: When dissolving, add the solvent to the solid slowly.[2] Avoid vigorous injection which can aerosolize the powder.[2]

  • Spill Defense: Perform all transfers over a chemically resistant tray (polypropylene).[1][2] This acts as a secondary containment barrier, preventing benchtop contamination.[2]

  • Reaction Monitoring: If heating is required, ensure the system is closed (condenser/septum). Halogenated amines can release toxic vapors (HCl or nitrogen oxides) upon thermal decomposition.[1][2]

Phase C: Decontamination & Doffing[1][2][3]
  • Wipe Down: Use a solvent-dampened wipe (ethanol or acetone) to clean the balance area and tool handles.[1][2]

  • Waste Segregation: Place the wipe directly into the Solid Hazardous Waste bin.[2]

  • Glove Removal: Use the "beak method" (pulling one glove off by the cuff, balling it into the other hand, and peeling the second glove over the first) to ensure skin never touches the outer glove surface.

  • Hand Hygiene: Wash hands with soap and cool water for 20 seconds.[1][2] Note: Hot water opens pores, potentially increasing absorption of any trace residue.[1]

Emergency Response & Disposal

  • Eye Contact: Flush immediately at an eyewash station for 15 minutes .[1][2] Hold eyelids open forcibly. The basicity of the amine requires prolonged flushing to normalize pH. Seek immediate medical attention.

  • Skin Contact: Drench with water for 15 minutes.[1][2][3] Do not use neutralizing agents (vinegar/acids) on the skin, as the exothermic reaction can worsen the burn.

  • Spill Cleanup:

    • Evacuate the immediate area.[2][3][4][5][6][7][8][9]

    • Don Laminate (Silver Shield) gloves.[2]

    • Cover spill with an inert absorbent (Vermiculite or Sand).[2][4] Do not use sawdust (fire risk).[1][2]

    • Scoop into a wide-mouth jar labeled "Hazardous Waste: Toxic/Corrosive."[1][2]

Disposal Specifications
  • Waste Stream: Halogenated Organic Waste .[1][2]

  • Incompatibility: NEVER mix with strong oxidizers (e.g., nitric acid) or hypochlorites (bleach).[1][2] Mixing amines with bleach produces chloramines, which are highly toxic and explosive gases.

Visual Workflow (Safety Logic)

The following diagram illustrates the critical decision points and safety barriers in the handling process.

SafeHandling Start Start: Chemical Retrieval RiskAssess Risk Assessment: Solid vs. Solution? Start->RiskAssess PPE_Solid PPE: Nitrile Gloves + Goggles + Lab Coat RiskAssess->PPE_Solid Powder/Solid PPE_Liquid PPE: Laminate Gloves (or Double Nitrile) + Face Shield RiskAssess->PPE_Liquid Liquid/Solution Weighing Weighing: Use Antistatic Gun Inside Fume Hood PPE_Solid->Weighing Decon Decontamination: Solvent Wipe Dispose as Haz Waste Weighing->Decon Handling Handling: Secondary Containment Closed Vessels PPE_Liquid->Handling Handling->Decon Disposal Disposal: Halogenated Organic Stream NO BLEACH Decon->Disposal

Caption: Operational workflow distinguishing PPE requirements based on physical state (Solid vs. Liquid) to maximize barrier efficiency.

References

  • National Institutes of Health (PubChem). (2025).[2] Compound Summary: (4-Chlorophenyl)(phenyl)methanamine (CID 409810).[1][2][10] Retrieved from [Link][1][2]

  • Occupational Safety and Health Administration (OSHA). (2024).[2] Personal Protective Equipment: Eye and Face Protection (29 CFR 1910.133).[1][2] Retrieved from [Link][1][2]

  • American Chemical Society (ACS). (2023).[2] Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.[11][12] ACS Chemical Health & Safety.[2] Retrieved from [Link][1]

  • SHOWA Group. (2024).[2] Chemical Permeation Guide: Aromatic Amines and Chlorinated Solvents.[1][2] Retrieved from [Link]

Sources

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Retrosynthesis Analysis

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